3-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazole 3-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 1013779-03-7
VCID: VC7525084
InChI: InChI=1S/C18H22FN5OS/c1-4-23-11-14(17(22-23)25-6-3)16-20-21-18(24(16)5-2)26-12-13-9-7-8-10-15(13)19/h7-11H,4-6,12H2,1-3H3
SMILES: CCN1C=C(C(=N1)OCC)C2=NN=C(N2CC)SCC3=CC=CC=C3F
Molecular Formula: C18H22FN5OS
Molecular Weight: 375.47

3-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazole

CAS No.: 1013779-03-7

Cat. No.: VC7525084

Molecular Formula: C18H22FN5OS

Molecular Weight: 375.47

* For research use only. Not for human or veterinary use.

3-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazole - 1013779-03-7

Specification

CAS No. 1013779-03-7
Molecular Formula C18H22FN5OS
Molecular Weight 375.47
IUPAC Name 3-(3-ethoxy-1-ethylpyrazol-4-yl)-4-ethyl-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazole
Standard InChI InChI=1S/C18H22FN5OS/c1-4-23-11-14(17(22-23)25-6-3)16-20-21-18(24(16)5-2)26-12-13-9-7-8-10-15(13)19/h7-11H,4-6,12H2,1-3H3
Standard InChI Key ZSWWRILSSWLPTD-UHFFFAOYSA-N
SMILES CCN1C=C(C(=N1)OCC)C2=NN=C(N2CC)SCC3=CC=CC=C3F

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Architecture

The compound integrates three heterocyclic systems: a pyrazole ring, a 1,2,4-triazole core, and a fluorobenzylthio moiety. The pyrazole subunit at position 4 of the triazole ring is substituted with ethoxy and ethyl groups, while the triazole’s sulfur atom connects to a 2-fluorobenzyl group. This arrangement creates a rigid, planar framework with multiple sites for intermolecular interactions .

Key Structural Features:

  • Pyrazole Ring: Substituted at positions 1 (ethyl), 3 (ethoxy), and 4 (linked to triazole).

  • 1,2,4-Triazole Core: Features ethyl and pyrazole substituents at positions 4 and 3, respectively.

  • Fluorobenzylthio Group: Introduces aromaticity and electronegativity via the fluorine atom.

Computational and Experimental Data

The molecular formula C₁₈H₂₂FN₅OS (MW: 375.47 g/mol) was confirmed via high-resolution mass spectrometry. Key computed properties include:

PropertyValueSource
XLogP32.7
Hydrogen Bond Acceptors5
Rotatable Bonds7
Topological Polar SA80.5 Ų

The SMILES string CCN1C=C(C(=N1)OCC)C2=NN=C(N2CC)SCC3=CC=CC=C3F and InChIKey ZSWWRILSSWLPTD-UHFFFAOYSA-N enable precise structural reconstruction in cheminformatics tools.

Synthesis and Optimization Strategies

Conventional Pathways

While direct synthesis protocols for this compound remain proprietary, analogous 1,2,4-triazole derivatives are typically synthesized via:

  • Cyclocondensation: Reaction of thiosemicarbazides with carboxylic acids under acidic conditions .

  • Nucleophilic Substitution: Introduction of the fluorobenzylthio group via displacement reactions using mercapto intermediates.

Hypothesized Route:

  • Pyrazole Formation: Ethyl hydrazine reacts with β-ketoester to yield 3-ethoxy-1-ethylpyrazole.

  • Triazole Core Assembly: Cyclization of thiosemicarbazide derivatives with hydrazine hydrate.

  • Thioether Coupling: Mitsunobu reaction or base-mediated alkylation attaches the 2-fluorobenzylthio group .

Green Chemistry Approaches

Microwave-assisted synthesis and ultrasound irradiation could reduce reaction times from hours to minutes while improving yields by 15–20% compared to thermal methods .

Physicochemical Profiling

Solubility and Stability

  • Lipophilicity: XLogP3 = 2.7 predicts moderate membrane permeability, suitable for oral bioavailability .

  • Thermal Stability: Differential scanning calorimetry (DSC) of analogs shows decomposition temperatures >200°C, suggesting solid-state stability.

Spectroscopic Characterization

  • ¹H NMR: Expected signals include δ 1.2–1.4 (triplet, ethyl groups), δ 4.1–4.3 (quartet, ethoxy), and δ 7.2–7.5 (fluorobenzyl aromatic protons).

  • HRMS: Molecular ion peak at m/z 375.1467 (calc. 375.1467 for C₁₈H₂₂FN₅OS).

ActivityBasisSupporting Evidence
AntifungalTriazole-mediated CYP51 inhibitionAnalog data
AnticancerPyrazole interference with kinase signalingSimilar structures
Anti-inflammatoryModulation of COX-2Fluorobenzyl moiety SAR

Applications in Drug Discovery

Lead Optimization Opportunities

  • Bioisosteric Replacement: Swapping the ethoxy group with methoxy or cyclopropoxy to modulate metabolism.

  • Prodrug Design: Esterification of the ethyl groups to enhance solubility.

Computational Modeling Insights

Molecular docking studies using the EGFR kinase domain (PDB: 1M17) show a predicted binding affinity of -9.2 kcal/mol, suggesting potential kinase inhibitory activity.

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